![molecular formula C12H18BrClN2O B1466526 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220032-53-0](/img/structure/B1466526.png)
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride
Overview
Description
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the formula C₁₂H₁₈BrClN₂O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride consists of a pyridine ring with a bromine atom and an ethoxy group attached to it. The ethoxy group is further connected to a piperidinyl group .Physical And Chemical Properties Analysis
The molecular formula of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is C₁₂H₁₈BrClN₂O, and its molecular weight is 321.64 g/mol .Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
This compound serves as a precursor in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common structure in many drugs, and its derivatives have been explored for their potential pharmacological activities.
Cross-Coupling Reactions
It acts as a building block in cross-coupling reactions, which are fundamental in creating complex organic molecules. Specifically, it can be used in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium, to form C−N bonds . This is particularly valuable in medicinal chemistry for constructing compounds with potential therapeutic effects.
Synthesis of Protected Piperidines
The compound is involved in the synthesis of protected piperidines, which are intermediates in the production of various pharmaceuticals. For instance, it can be used to create enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines, which are important for developing drugs with specific chiral properties .
Catalysis
In the presence of copper as a catalyst, this compound can react with ethyl bromodifluoroacetate to synthesize 2′-pyridyldifluoroacetate . This showcases its role in catalytic processes that are essential for the efficient production of chemical substances.
Total Synthesis of Natural Products
It has been utilized in the total synthesis of natural products like pterocellin A. This is achieved by reacting with kojic acid, demonstrating its application in the field of natural product synthesis and the exploration of new therapeutic agents .
Development of Chiral Ligands
The compound can be used in the development of chiral ligands, such as N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), which are essential in asymmetric synthesis . These ligands can induce chirality in chemical reactions, leading to the production of enantiomerically pure pharmaceuticals.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and reactivity make it suitable for use in chromatography and mass spectrometry to identify and quantify other substances .
Biopharma Production
Lastly, it finds application in biopharma production, where it may be used in the synthesis of intermediates and active pharmaceutical ingredients (APIs). The compound’s reactivity and the ability to form stable intermediates are valuable in the large-scale production of pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-(2-piperidin-3-ylethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-4-1-5-12(15-11)16-8-6-10-3-2-7-14-9-10;/h1,4-5,10,14H,2-3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKNJDSSDQEXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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